(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid
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Description
(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid, also known as BCP, is a cyclic amino acid that has been extensively studied for its potential therapeutic applications. BCP is a chiral compound that exists in two enantiomeric forms, (3S,4S)-BCP and (3R,4R)-BCP. The (3S,4S)-BCP enantiomer is the most commonly studied due to its higher potency and selectivity.
Scientific Research Applications
Asymmetric Synthesis and Stereoisomer Applications
The asymmetric synthesis of stereoisomers like cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids has been successfully achieved, highlighting the importance of (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid in stereochemistry and drug development (Bunnage et al., 2004).
Efficient Synthesis for Biologically Active Compounds
A practical and efficient synthesis route for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for various biologically active compounds, has been established, demonstrating its crucial role in medicinal chemistry (Ohigashi et al., 2010).
Applications in Amino Acid Synthesis
The synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine, which involves the use of compounds structurally related to this compound, illustrates its potential in the field of amino acid and peptide research (Jin Yin, 2015).
Catalysis and Molecular Frameworks
The compound has been used in the context of creating molecular frameworks and as a catalyst, for instance in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, demonstrating its versatility in chemical synthesis and catalysis (Paul et al., 2016).
Role in Heterocyclic Compound Synthesis
Its derivatives have been used in the synthesis of novel spiropyrrolidines, a type of heterocyclic compound, which are important in pharmaceutical chemistry (Verma et al., 2009).
properties
IUPAC Name |
(3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19)15-11-17(9-12-5-2-1-3-6-12)10-14(15)13-7-4-8-13/h1-3,5-6,13-15H,4,7-11H2,(H,18,19)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNPINUJHMPCTN-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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